2-(Naphthalen-2-yl)cyclopentanone
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Overview
Description
2-(Naphthalen-2-yl)cyclopentanone is an organic compound with the molecular formula C15H14O. It is a cyclopentanone derivative where the cyclopentanone ring is substituted with a naphthalene group at the second position. This compound is notable for its unique structure, which combines the properties of both cyclopentanone and naphthalene, making it a valuable intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)cyclopentanone typically involves the Friedel-Crafts acylation reaction. This reaction uses cyclopentanone and naphthalene as starting materials, with an acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various halogenated or nitrated derivatives .
Scientific Research Applications
2-(Naphthalen-2-yl)cyclopentanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for understanding biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yl)cyclopentanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact mechanism depends on the specific context and application, such as its role in enzyme inhibition or as a precursor in synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-yl)cyclopentanone: Similar in structure but with the naphthalene group attached at the first position.
Cyclopentanone: Lacks the naphthalene group, making it less complex and with different reactivity.
Naphthalene: A simpler aromatic compound without the cyclopentanone ring.
Uniqueness
2-(Naphthalen-2-yl)cyclopentanone is unique due to its combined structural features of both cyclopentanone and naphthalene. This duality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C15H14O |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-naphthalen-2-ylcyclopentan-1-one |
InChI |
InChI=1S/C15H14O/c16-15-7-3-6-14(15)13-9-8-11-4-1-2-5-12(11)10-13/h1-2,4-5,8-10,14H,3,6-7H2 |
InChI Key |
QSUUMCIKFQJTIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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